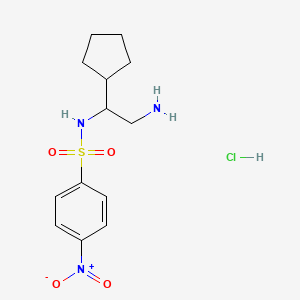
(2-Bromo-4-nitrophenyl)hydrazine hydrochloride
Overview
Description
(2-Bromo-4-nitrophenyl)hydrazine hydrochloride: is an organic compound with the molecular formula C6H6BrClN3O2 It is a derivative of hydrazine, where the hydrazine moiety is substituted with a bromine atom at the second position and a nitro group at the fourth position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-4-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
- Dissolve 2-bromo-4-nitroaniline in a suitable solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Add hydrochloric acid to the reaction mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dimethylformamide).
Oxidation: Hydrogen peroxide, potassium permanganate, suitable solvents (e.g., water, acetic acid).
Major Products Formed:
Reduction: 2-Bromo-4-aminophenylhydrazine hydrochloride.
Substitution: Various substituted phenylhydrazine derivatives.
Oxidation: Azo compounds.
Scientific Research Applications
Chemistry: (2-Bromo-4-nitrophenyl)hydrazine hydrochloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of azo dyes and other nitrogen-containing heterocycles.
Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It can also be used in the synthesis of biologically active compounds with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Bromo-4-nitrophenyl)hydrazine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules. The hydrazine moiety can also participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
2-Bromo-4-nitroaniline: A precursor in the synthesis of (2-Bromo-4-nitrophenyl)hydrazine hydrochloride.
4-Nitrophenylhydrazine hydrochloride: A related compound with similar chemical properties but lacking the bromine atom.
2-Nitrophenylhydrazine hydrochloride: Another related compound with the nitro group at the ortho position instead of the para position.
Uniqueness: this compound is unique due to the presence of both the bromine and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other similar compounds. The bromine atom provides a site for further functionalization through substitution reactions, while the nitro group can participate in redox reactions, making the compound versatile for various synthetic and research applications.
Properties
IUPAC Name |
(2-bromo-4-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-5-3-4(10(11)12)1-2-6(5)9-8;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWDWTYWDUIHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-86-2 | |
| Record name | Hydrazine, (2-bromo-4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Tert-butylphenyl)-2-({[1,2,4]triazolo[4,3-a]pyrazin-8-yl}amino)ethan-1-ol](/img/structure/B1653220.png)
![N-(5-methyl-1,3-thiazol-2-yl)-N'-[(quinolin-4-yl)methyl]ethanediamide](/img/structure/B1653222.png)
![1-[2-(5-Ethylfuran-2-yl)azepan-1-yl]-2-(4-hydroxyphenyl)-2-methoxyethan-1-one](/img/structure/B1653224.png)
![3-[(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,2-dimethylpropanamide](/img/structure/B1653226.png)

![1-[[(6S)-2-(2-Methoxyphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methyl]-3-propan-2-ylurea](/img/structure/B1653231.png)

![N-{[2-(methylsulfanyl)pyridin-4-yl]methyl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B1653233.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({1,4-dioxaspiro[4.6]undecan-2-yl}methyl)propanamide](/img/structure/B1653234.png)
![2-(1H-imidazol-1-yl)-N-{4-[2-(pyridin-4-yl)ethoxy]phenyl}propanamide](/img/structure/B1653237.png)


![N-(1-hydroxy-3-methylpentan-2-yl)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzamide](/img/structure/B1653240.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,1-dimethyl-2,3-dihydro-1H-indole-6-carboxamide](/img/structure/B1653243.png)
